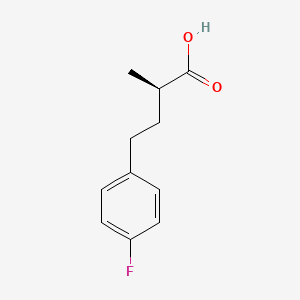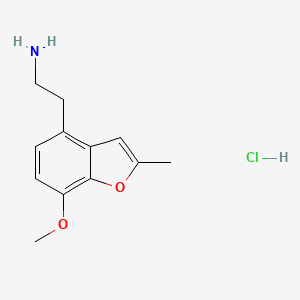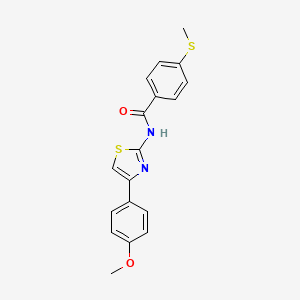![molecular formula C20H21NO5 B2722124 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 2034320-88-0](/img/structure/B2722124.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are methods for synthesizing similar benzodioxole compounds. For instance, one method involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Chemical Reactions Analysis
Again, while there isn’t specific information on the chemical reactions of this exact compound, benzodioxole compounds are known to undergo various chemical reactions. For example, they can participate in Pd-catalyzed arylation to set the aporphine framework .Applications De Recherche Scientifique
Hydroxycoumarins and Their Applications
Hydroxycoumarins, including 3-hydroxycoumarin, are significant due to their various chemical, photochemical, and biological properties. These compounds are utilized in the pharmaceutical, perfumery, and agrochemical industries. Their synthesis often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. Hydroxycoumarins serve as precursors for synthesizing a range of heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Benzopyrones in Lymphedema Management
Benzopyrones, such as coumarins, have shown efficacy in lymphedema management, albeit with concerns about idiosyncratic hepatotoxicity in a minority of patients. Research suggests that targeted pharmacogenetic approaches, focusing on metabolic pathways and relevant alleles, could mitigate these risks and enhance the therapeutic use of benzopyrones in treating lymphedema (Hu & Piller, 2017).
Pyrrolidinophenones in Analytical Toxicology
Pyrrolidinophenone derivatives, including narcotic drugs, have been the subject of analytical toxicology studies. These studies focus on their biotransformation, primary metabolites, and the development of analytical techniques for detecting these substances and their metabolites in biological fluids. Such research is crucial for understanding the pharmacokinetics and toxicological profiles of these compounds (Synbulatov et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-24-18-8-13(2-4-16(18)22)9-20(23)21-7-6-15(11-21)14-3-5-17-19(10-14)26-12-25-17/h2-5,8,10,15,22H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCEDSDUUXZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)
![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)




![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722063.png)